9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
Description
9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic compound It features a unique structure combining biphenyl, methoxy, dimethyl, thioxo, and pyrrolo-thiazolo-quinoline moieties
Properties
Molecular Formula |
C27H20N2O3S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
13-methoxy-7,7-dimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C27H20N2O3S2/c1-27(2)24-21(19-13-18(32-3)14-20-22(19)28(27)25(31)23(20)30)26(33)29(34-24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI Key |
SWKBMSBFQRZTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)N(S2)C5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves multiple stepsThe final step involves the formation of the thioxo and pyrrolo-thiazolo-quinoline rings under specific reaction conditions, such as the use of strong acids or bases, high temperatures, and prolonged reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional heterocyclic rings
Scientific Research Applications
9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar compounds include:
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its photocatalytic properties.
3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Exhibits fluorescent properties and is used in photophysical studies.
Quinolines and Isoquinolines: These compounds share structural similarities and are widely studied for their pharmacological activities.
Biological Activity
9-(Biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H22N2O3S2 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | MAJROHMHYMWDQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in critical pathways such as cancer cell proliferation and viral replication.
- Modulate Receptor Activity : It may bind to specific receptors that regulate cellular signaling pathways.
- Induce Apoptosis : The compound has been observed to promote programmed cell death in certain cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antiviral Properties
The compound has shown promise as an antiviral agent. It appears to interfere with viral replication processes in vitro. Specific studies highlight its activity against herpes viruses and other viral pathogens.
Antimicrobial Effects
In addition to its anticancer and antiviral properties, this compound also exhibits antimicrobial activity. It has been tested against a range of bacterial strains with notable inhibitory effects.
Study on Anticancer Efficacy
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at varying concentrations of the compound over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Antiviral Activity Assessment
In another investigation focusing on antiviral properties, the compound was tested against HSV-1 and HSV-2. The findings revealed that it effectively reduced viral load in infected cells by inhibiting viral entry and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
